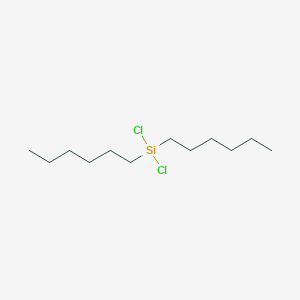
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilyl groups attached to the 9 and 10 positions of the anthracene molecule. It is a colorless solid and is used in various chemical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through dissolving metal reduction using sodium in ethanol, an application of the Bouveault–Blanc reduction. Magnesium can also be used as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar reduction processes as those used in laboratory settings, with potential optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- can undergo oxidative aromatization to form the corresponding anthracene derivative.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Corresponding anthracene derivative.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- involves its ability to donate hydrogen atoms in transfer hydrogenation reactions. This property is due to the presence of the trimethylsilyl groups, which stabilize the intermediate species formed during the reaction. The molecular targets and pathways involved in its reactions depend on the specific chemical context in which it is used .
Comparison with Similar Compounds
9,10-Dihydroanthracene: This compound is similar in structure but lacks the trimethylsilyl groups.
9,10-Bis(phenylethynyl)anthracene: This derivative has phenylethynyl groups instead of trimethylsilyl groups and exhibits different photophysical properties.
Uniqueness: Anthracene, 9,10-dihydro-9,10-bis(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical reactivity and stability compared to other anthracene derivatives. This makes it particularly useful in specific hydrogenation and substitution reactions.
Properties
IUPAC Name |
trimethyl-(10-trimethylsilyl-9,10-dihydroanthracen-9-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19-15-11-7-9-13-17(15)20(22(4,5)6)18-14-10-8-12-16(18)19/h7-14,19-20H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQYSMHQLKKNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)






![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
